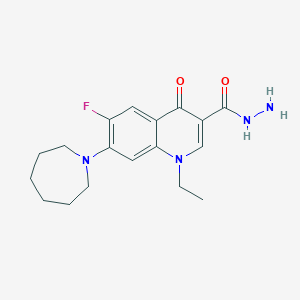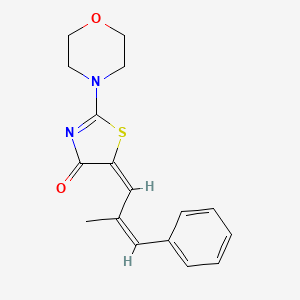![molecular formula C19H26N2O4 B5592730 (3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)
(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules featuring both pyrrolopyrrole and tetrahydropyran moieties. These structures are interesting due to their potential biological activities and their use in material science. The synthesis and study of such compounds can provide insights into their chemical behavior, reactivity, and possible applications.
Synthesis Analysis
The synthesis of polyfunctional pyrano[3,4-c]pyrrole derivatives, related to the compound of interest, often involves intramolecular cyclization strategies. Ievlev et al. (2017) developed a procedure for synthesizing such derivatives through cyclization involving vicinal cyano and carboxamide groups on a pyran ring, leading to various functionalized pyrrolopyrrole derivatives (Ievlev et al., 2017).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using X-ray diffraction and other spectroscopic methods. For instance, Gasser and Stoeckli-Evans (2004) detailed the molecular structure of hexahydro tetraaza-s-indacene derivatives, showcasing the importance of nonplanar conformations and herring-bone arrangements in determining molecular properties (Gasser & Stoeckli-Evans, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrrolopyrrole derivatives can lead to a variety of products, depending on the functional groups present and reaction conditions. For example, pyrrolopyrrole compounds can undergo reactions with organic amines to give stable ammonium salts or can be hydrolyzed to yield dihydroxy derivatives under acidic conditions, demonstrating their versatile reactivity (Ievlev et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of related pyrrolopyrrole derivatives have been a focus of study due to their complex heterocyclic structures. For instance, Vydzhak and Panchishin (2008) developed a new synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, highlighting the interest in exploring the synthesis pathways of complex heterocycles with potential for further functionalization (Vydzhak & Panchishin, 2008). Similarly, Ievlev et al. (2017) developed a method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives, showcasing the versatility of these heterocyclic frameworks for creating multifunctional compounds (Ievlev et al., 2017).
Potential in Material Science
Research into organic-inorganic hybrid materials has identified compounds with pyrrole carboxylic acid derivatives as key components due to their structural and functional properties. Tronto et al. (2008) intercalated pyrrole carboxylic acid derivatives into layered double hydroxides, demonstrating their potential in preparing new organically modified nanocomposites with various applications (Tronto et al., 2008).
Catalysis and Polymerization
The field of catalysis and polymerization also sees the application of compounds structurally related to the one . Matsui et al. (2004) prepared a series of pyrrolyl-imine compounds, which, when used in conjunction with metal complexes, displayed high activity for ethylene polymerization, pointing towards the role of such compounds in industrial polymer production (Matsui et al., 2004).
Biologically Active Metabolites
Compounds with structures related to pyrrolopyrrole derivatives have been identified as biologically active metabolites. Sobolevskaya et al. (2008) isolated a new cyclic dipeptide with a structure similar to pyrrolopyrrole from Streptomyces sp., which possessed cytotoxic activity, underscoring the potential biomedical applications of these compounds (Sobolevskaya et al., 2008).
特性
IUPAC Name |
(3aS,6aS)-2-[(3-hydroxyphenyl)methyl]-5-(oxan-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17-3-1-2-14(8-17)9-20-10-15-11-21(16-4-6-25-7-5-16)13-19(15,12-20)18(23)24/h1-3,8,15-16,22H,4-7,9-13H2,(H,23,24)/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQAIKOYQZCNRM-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC3CN(CC3(C2)C(=O)O)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5592651.png)
![3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5592654.png)

![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)
![5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5592673.png)
![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5592689.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)
![4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one](/img/structure/B5592711.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)

![4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)

![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)